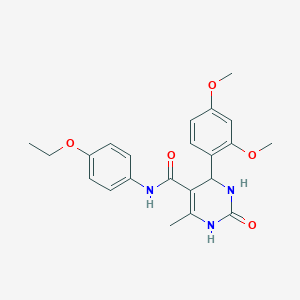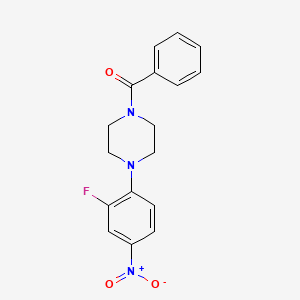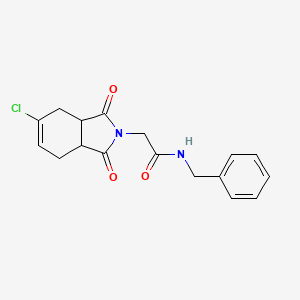![molecular formula C13H17N7O2 B4930117 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes, making it a valuable tool for studying biochemical and physiological processes. In
作用机制
The mechanism of action of 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves binding to the active site of the target enzyme and inhibiting its activity. This compound is a type of ATP-competitive inhibitor, meaning that it competes with ATP for binding to the enzyme. Once bound, 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol prevents the enzyme from carrying out its normal function, leading to a decrease in cellular activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol depend on the specific enzyme being inhibited. Inhibition of c-Met and Axl, for example, has been shown to reduce cancer cell proliferation and metastasis. Other potential effects of this compound include decreased cellular migration and invasion, as well as altered cell signaling pathways.
实验室实验的优点和局限性
One advantage of using 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in lab experiments is its potency as an enzyme inhibitor. This allows for the study of specific biochemical and physiological processes in a controlled environment. However, one limitation of this compound is its potential for off-target effects, meaning that it may inhibit other enzymes or cellular processes in addition to the intended target. Careful experimental design and validation are necessary to ensure that the observed effects are due to specific enzyme inhibition.
未来方向
There are several future directions for research involving 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol. One potential area of study is the development of new compounds with improved potency and selectivity for specific enzymes. Additionally, this compound could be used in combination with other therapies to enhance their effectiveness. Finally, further investigation is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成方法
The synthesis of 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves several steps. The starting materials include 2-chloro-3-cyanopyridine and 4-(ethylamino)-1,2,5-thiadiazole-3-carboxylic acid. The reaction proceeds by first treating 2-chloro-3-cyanopyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 4-(ethylamino)-1,2,5-thiadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired product.
科学研究应用
6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been used in various scientific research applications, including the study of enzyme inhibition and drug discovery. This compound is a potent inhibitor of certain enzymes, including c-Met and Axl, which are involved in cancer cell proliferation and metastasis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer. Additionally, 6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been used in drug discovery efforts to identify new compounds with similar enzyme inhibitory activity.
属性
IUPAC Name |
3-[[4-(ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2/c1-2-14-11-15-12(20-7-3-4-8-20)17-13(16-11)22-10-6-5-9(21)18-19-10/h5-6H,2-4,7-8H2,1H3,(H,18,21)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULULQXSEOOQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4930036.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930044.png)
![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4930049.png)

![4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930061.png)

![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4930072.png)
![3-bromo-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930087.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![3-(4-methoxybenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4930107.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930112.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)